Quinoline, 4-methyl-8-(1-methylethyl)-2-(3-pyridinyl)-
CAS No.: 609354-47-4
Cat. No.: VC16883148
Molecular Formula: C18H18N2
Molecular Weight: 262.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 609354-47-4 |
|---|---|
| Molecular Formula | C18H18N2 |
| Molecular Weight | 262.3 g/mol |
| IUPAC Name | 4-methyl-8-propan-2-yl-2-pyridin-3-ylquinoline |
| Standard InChI | InChI=1S/C18H18N2/c1-12(2)15-7-4-8-16-13(3)10-17(20-18(15)16)14-6-5-9-19-11-14/h4-12H,1-3H3 |
| Standard InChI Key | WTSOIJQTNQZROH-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=NC2=C1C=CC=C2C(C)C)C3=CN=CC=C3 |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
Compound 15 features a quinoline core—a bicyclic structure comprising a benzene ring fused to a pyridine ring—with three distinct substituents:
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A methyl group at the 4-position,
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An isopropyl group (1-methylethyl) at the 8-position,
This substitution pattern confers unique electronic and steric properties. The methyl and isopropyl groups enhance lipophilicity, potentially improving membrane permeability, while the 3-pyridinyl moiety introduces an additional nitrogen atom, enabling hydrogen bonding and coordination chemistry .
Structural Analysis
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Skeletal Framework: The quinoline system provides a planar, conjugated π-system conducive to aromatic interactions.
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Substituent Effects:
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The 4-methyl group stabilizes the quinoline ring through electron donation.
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The 8-isopropyl group introduces steric bulk, potentially influencing binding pocket interactions.
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The 2-(3-pyridinyl) substituent extends conjugation and introduces a secondary aromatic system, enhancing molecular rigidity .
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Synthesis and Manufacturing Processes
Synthetic Pathways
Compound 15 is synthesized via target-oriented strategies involving multi-step organic reactions. A key method reported in the literature utilizes imino Diels-Alder reactions to construct the quinoline backbone, followed by regioselective functionalization .
Stepwise Breakdown:
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Quinoline Core Formation:
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Condensation of aniline derivatives with α,β-unsaturated carbonyl compounds under acidic conditions.
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Substituent Introduction:
Optimization Challenges:
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Regioselectivity: Ensuring correct positioning of substituents requires careful choice of catalysts (e.g., Pd for cross-couplings).
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Yield Improvements: Multi-step syntheses often suffer from cumulative yield losses; microwave-assisted reactions and flow chemistry have been explored to enhance efficiency .
Physicochemical Properties
Key Characteristics
While explicit data for Compound 15 remains limited in publicly available literature, inferences can be drawn from structurally analogous quinoline derivatives :
Thermal Stability: The fused aromatic system confers moderate thermal stability, though decomposition is observed above 130°C .
Pharmacological Activities and Mechanisms
Antiparasitic Efficacy
Compound 15 has demonstrated remarkable in vitro activity against two protozoan parasites:
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Trypanosoma cruzi (Chagas disease agent): >90% inhibition at 10 μM .
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Leishmania chagasi (visceral leishmaniasis agent): 85–92% growth suppression .
Mechanistic Insights
While the exact mechanism remains under investigation, proposed pathways include:
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Topoisomerase Inhibition: Intercalation into parasite DNA, disrupting replication.
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Mitochondrial Disruption: Depolarization of mitochondrial membranes, inducing apoptosis.
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Redox Cycling: Generation of reactive oxygen species (ROS) via quinoline-mediated electron transfer .
Applications in Medicinal Chemistry
Lead Compound for Neglected Tropical Diseases (NTDs)
The potent antiparasitic activity and low cytotoxicity position Compound 15 as a lead candidate for:
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Chagas Disease Chemotherapy: Current treatments (e.g., benznidazole) suffer from resistance and toxicity; Compound 15 offers a safer alternative.
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Leishmaniasis Management: Synergistic use with amphotericin B analogs is under exploration .
Structure-Activity Relationship (SAR) Learnings
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Critical Substituents:
Future Research Directions
Priority Areas
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In Vivo Efficacy Trials: Assessing bioavailability and therapeutic efficacy in animal models of Chagas disease and leishmaniasis.
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Formulation Development: Encapsulation in nanocarriers to enhance solubility and targeted delivery.
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Resistance Profiling: Monitoring for emergent resistance in parasite strains.
Exploratory Applications
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